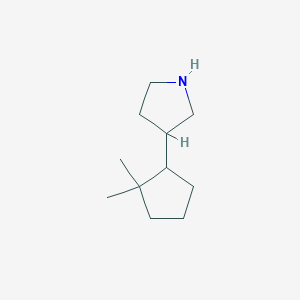

3-(2,2-Dimethylcyclopentyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

3-(2,2-dimethylcyclopentyl)pyrrolidine |

InChI |

InChI=1S/C11H21N/c1-11(2)6-3-4-10(11)9-5-7-12-8-9/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

HLACWAFJKNNXJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1C2CCNC2)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Investigations of 3 2,2 Dimethylcyclopentyl Pyrrolidine

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic analysis forms the cornerstone of structural elucidation, providing fundamental information about the connectivity of atoms, the elemental composition, and the functional groups present within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure and stereochemistry of organic molecules like 3-(2,2-dimethylcyclopentyl)pyrrolidine. The molecule's structure features two stereocenters—one at the C3 position of the pyrrolidine (B122466) ring and another at the C1 position of the cyclopentyl ring—leading to the possibility of four stereoisomers (two diastereomeric pairs of enantiomers).

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom. The relative configuration of the substituents on the pyrrolidine ring (cis or trans) can often be inferred from coupling constants and chemical shift differences. nih.gov For instance, the spatial relationship between the proton at C3 of the pyrrolidine ring and the protons on the adjacent C2 and C4 carbons can provide clues about the substituent's orientation.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, confirming the connectivity within the pyrrolidine and cyclopentyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances. utah.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for stereochemical assignment. It detects through-space interactions between protons that are in close proximity. For example, a NOESY cross-peak between the proton at C3 of the pyrrolidine and specific protons on the cyclopentyl ring would strongly suggest a cis relationship, where they are on the same face of the molecule. Conversely, the absence of such a correlation would imply a trans arrangement. nih.gov

Table 1: Representative Hypothetical NMR Data for a Stereoisomer of this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, NOESY) |

| Pyrrolidine N-H | 1.5 - 2.5 (broad s) | - | - |

| Pyrrolidine C2-H | 2.8 - 3.2 (m) | 45 - 50 | COSY with C3-H, C2-H' |

| Pyrrolidine C3-H | 2.0 - 2.4 (m) | 40 - 45 | COSY with C2-H, C4-H, Cyclopentyl C1-H; Possible NOESY with Cyclopentyl protons |

| Pyrrolidine C4-H | 1.6 - 2.0 (m) | 25 - 30 | COSY with C3-H, C5-H |

| Pyrrolidine C5-H | 2.9 - 3.3 (m) | 50 - 55 | COSY with C4-H |

| Cyclopentyl C1-H | 1.8 - 2.2 (m) | 50 - 55 | COSY with C3-H, Cyclopentyl C5-H |

| Cyclopentyl C2-CH₃ | 0.8 - 1.0 (s, 6H) | 25 - 30 | NOESY with other Cyclopentyl protons |

| Cyclopentyl C3,C4,C5-H | 1.2 - 1.8 (m) | 20 - 40 | - |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the exact molecular formula (C₁₁H₂₁N) from other potential formulas with the same nominal mass.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides corroborating structural evidence. Common fragmentation pathways for such a compound under electron ionization (EI) would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is prone to cleavage, leading to the loss of an ethyl or propyl radical and the formation of a stable iminium ion.

Cleavage of the C-C bond: The bond connecting the pyrrolidine and cyclopentyl rings can break, generating fragments corresponding to each ring system.

Loss of methyl groups: Fragmentation of the dimethylcyclopentyl moiety can occur, leading to peaks corresponding to the loss of a methyl radical (M-15).

These fragmentation patterns serve as a molecular fingerprint that helps confirm the proposed structure.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. dtic.mil

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretch of the secondary amine in the pyrrolidine ring typically appears as a weak to medium band in the 3300-3500 cm⁻¹ region. dtic.mil Aliphatic C-H stretching vibrations from the methyl and methylene groups of both rings are expected in the 2850-3000 cm⁻¹ range. C-N stretching vibrations can be observed in the fingerprint region, typically between 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the aliphatic rings are typically strong, providing a clear fingerprint of the hydrocarbon framework. researchgate.netnih.gov The symmetric vibrations of the C-C bonds in the rings are particularly Raman active. berkeley.edu

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 (weak-medium) | Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| CH₂ | Bend (Scissoring) | ~1465 | ~1450 |

| C-N | Stretch | 1000 - 1200 | Moderate |

| C-C | Skeletal Vibrations | Fingerprint Region | Strong |

Chiral Purity and Enantiomeric/Diastereomeric Resolution Techniques

Given the presence of two chiral centers, the separation and quantification of the individual stereoisomers are critical for a complete characterization.

The separation of the four stereoisomers of this compound is a significant analytical challenge. The two diastereomeric pairs can often be separated using standard achiral chromatography due to their different physical properties. However, the resolution of the enantiomers within each pair requires chiral chromatography. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. mdpi.com Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like amylose or cellulose coated on a silica support, are highly effective for resolving a wide range of chiral compounds, including amines. nih.govjsmcentral.org The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique, often employing capillary columns coated with derivatized cyclodextrins as the chiral stationary phase. gcms.cz For a compound like this compound, prior derivatization of the amine group (e.g., acylation) may be necessary to improve volatility and chromatographic performance.

Table 3: Overview of Chiral Chromatographic Separation Methods

| Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Detection | Key Advantage |

| Chiral HPLC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase | UV, MS | Broad applicability, preparative scale possible |

| Chiral GC | Cyclodextrin derivatives (e.g., beta-cyclodextrin) | Inert gas (e.g., Helium, Hydrogen) | FID, MS | High resolution and sensitivity |

An alternative or complementary approach to direct chiral chromatography is the use of chiral derivatizing agents (CDAs). wikipedia.org This indirect method involves reacting the racemic mixture of this compound with an enantiomerically pure CDA. The reaction converts the pair of enantiomers into a pair of diastereomers.

Since diastereomers have different physical and chemical properties, they can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. mdpi.comscience.gov Common CDAs for secondary amines include:

Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride): Reacts with the amine to form stable diastereomeric amides. wikipedia.org

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent): A widely used reagent for the derivatization of amino groups. researchgate.net

o-Phthalaldehyde (OPA) with a chiral thiol: This combination reacts with amines to form fluorescent diastereomeric isoindoles, which are readily analyzed by HPLC with fluorescence detection. researchgate.netnih.gov

The choice of CDA depends on the reactivity of the amine, the stability of the resulting diastereomers, and the analytical method used for separation and detection. This strategy is not only useful for determining enantiomeric purity but can also be used in conjunction with NMR to help assign the absolute configuration of the original enantiomers. wikipedia.org

Table 4: Common Chiral Derivatizing Agents (CDAs) for Amines

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative | Analytical Method |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's) | Primary/Secondary Amine | Amide | HPLC, GC, NMR |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's) | Primary/Secondary Amine | Dinitrophenyl-alanine amide | HPLC-UV |

| o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA / NAC | Primary/Secondary Amine | Isoindole | HPLC-Fluorescence |

Spectroscopic Methods for Stereochemical Excess Determination (e.g., Chiral NMR)

The quantification of enantiomeric excess (ee) is critical for chiral compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliary agents, provides a powerful method for this determination without requiring physical separation of the enantiomers. nih.govnih.govresearchgate.net The underlying principle involves the conversion of an enantiomeric pair into a pair of diastereomers by introducing a chiral environment. These newly formed diastereomers possess distinct physical properties and, consequently, exhibit different NMR spectra. researchgate.net

This transformation can be achieved through two primary approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form new, covalently bonded diastereomeric compounds.

Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing a chiral agent, leading to the formation of transient, non-covalent diastereomeric complexes (e.g., through hydrogen bonding or π-π stacking). researchgate.net

For this compound, the secondary amine of the pyrrolidine ring is an ideal site for interaction. Using a CSA, the enantiomers would form fast-exchanging diastereomeric complexes, resulting in the appearance of separate, distinguishable signals in the ¹H or ¹³C NMR spectrum for previously equivalent nuclei. The ratio of the integrals of these distinct peaks corresponds directly to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. researchgate.net For instance, a proton adjacent to the pyrrolidine nitrogen might appear as two separate signals in the presence of a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

Interactive Data Table 1: Illustrative ¹H NMR Data for Enantiomeric Excess Determination

The following is a hypothetical data table illustrating how the chemical shifts of a key proton (e.g., Hα to the nitrogen) in (R)- and (S)-3-(2,2-Dimethylcyclopentyl)pyrrolidine might differ upon the addition of a chiral solvating agent.

| Enantiomer | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Integral |

| (R)-enantiomer | 3.15 (multiplet) | 3.22 | 3 |

| (S)-enantiomer | 3.15 (multiplet) | 3.28 | 1 |

Based on these hypothetical integrals, the enantiomeric excess (ee) would be calculated as: ee = |(3 - 1) / (3 + 1)| * 100% = 50%

Theoretical and Computational Chemistry Studies on 3 2,2 Dimethylcyclopentyl Pyrrolidine

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic routes, with [3+2] cycloaddition reactions and the hydroalkylation of pyrrolines being prominent examples. nih.govchemrxiv.org Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the complex mechanisms, transition states, and energy landscapes of these reactions. nih.govmdpi.com

[3+2] Cycloaddition: A primary route to the 3-(2,2-dimethylcyclopentyl)pyrrolidine scaffold would involve a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, in this case, a substituted cyclopentene (B43876) equivalent. DFT studies on analogous systems reveal that these reactions proceed through a concerted, though often asynchronous, transition state. nih.gov The topology of the electron localization function (ELF) often characterizes the azomethine ylide as a pseudo(mono)radical species. nih.gov

For the synthesis of the target molecule, the key transition state would involve the approach of the azomethine ylide to 2,2-dimethyl-1-methylidenecyclopentane. The geometry of this transition state is critical for determining the reaction's stereoselectivity. Computational models of similar cycloadditions indicate a high sensitivity to steric hindrance. The bulky 2,2-dimethylcyclopentyl group would significantly influence the trajectory of approach of the ylide, favoring a pathway that minimizes steric clash. This would likely lead to a highly diastereoselective outcome. Analysis of the global electron density transfer (GEDT) at the transition state would classify it as a polar reaction with forward electron density flux (FEDF), indicating a substantial charge transfer from the azomethine ylide (the nucleophile) to the electrophilic alkene. mdpi.com

Hydroalkylation of Pyrrolines: An alternative pathway is the nickel-catalyzed hydroalkylation of a 3-pyrroline (B95000). DFT calculations on similar ligand-controlled regiodivergent hydroalkylations have shown that the mechanism and regioselectivity are highly dependent on the ligand structure. researchgate.net For instance, bulkier ligands can favor C2-alkylation by facilitating β-hydride elimination, whereas less bulky ligands may lead to C3-alkylation via a radical coupling step. researchgate.net To synthesize the 3-substituted target, a catalytic system favoring the C3 product would be necessary. Transition state analysis would focus on the competing pathways of migratory insertion and reductive elimination. The energy difference between the key transition states determines the regioselectivity, and this difference is primarily attributed to the interaction energies between the catalyst-hydride complex and the substrate. nih.gov The steric bulk of the incoming 2,2-dimethylcyclopentyl group would play a crucial role in destabilizing unfavorable transition states, thereby directing the reaction towards the desired C3-substituted product.

Table 1: Hypothetical Transition State Parameters for Synthesis of this compound

| Synthetic Route | Key Transition State (TS) | Expected Influential Factors | Predicted Outcome |

| [3+2] Cycloaddition | Concerted, Asynchronous TS | Steric hindrance from dimethylcyclopentyl group | High diastereoselectivity |

| Orbital overlap (HOMOylide-LUMOalkene) | Favorable polar reaction | ||

| Hydroalkylation | Migratory Insertion | Ligand bulk on Ni-catalyst | C3-regioselectivity |

| Steric interaction with cyclopentyl group | Favors less hindered approach |

In the nickel-catalyzed hydroalkylation , the energetic profile is more complex, involving multiple catalytic intermediates and transition states. The key to achieving the desired 3-substituted product lies in the relative energies of the C2 vs. C3 functionalization pathways. DFT studies show that these pathways can be very close in energy, with the choice of ligand being the deciding factor in tipping the balance. researchgate.net A plausible energetic profile would show that the transition state for C-C reductive elimination at the C3 position is energetically favored over β-hydride elimination that would lead to a C2 product. researchgate.net The reaction would proceed through several steps including oxidative addition, migratory insertion, and reductive elimination, with the regioselectivity-determining step being the migratory insertion of the alkene into the Ni-H bond. nih.gov

Structure-Property Relationship (SPR) Studies from a Theoretical Framework

Theoretical studies can predict how the specific structure of this compound influences its physical and chemical properties, which is foundational for understanding its potential molecular interactions.

The structure of this compound is characterized by two key features: the polar, hydrogen-bond-donating secondary amine of the pyrrolidine (B122466) ring, and the bulky, non-polar (lipophilic) 2,2-dimethylcyclopentyl substituent.

Electronic Factors: The pyrrolidine nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H proton is a hydrogen bond donor. These features dominate the potential for polar interactions. The cyclopentyl substituent is purely aliphatic and has no significant electronic effects (e.g., induction or resonance) on the pyrrolidine ring. Its primary influence is through its steric profile and lipophilicity.

Steric Factors and Conformational Preferences: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The substituent at the C3 position significantly influences this conformational preference. A bulky group like 2,2-dimethylcyclopentyl will strongly favor a pseudoequatorial position to minimize steric strain (1,3-diaxial interactions). This locking of the ring into a preferred pucker has profound implications for how the molecule presents its interaction points (the N-H and lone pair) in three-dimensional space. Computational conformational analysis would be essential to determine the lowest energy conformers and the energy barriers between them. This fixed conformation reduces the entropic penalty upon binding to a hypothetical target, as less conformational freedom is lost.

Table 2: Predicted Molecular Interaction Profile

| Interaction Type | Contributing Moiety | Role of Substituent | Predicted Strength |

| Hydrogen Bonding | Pyrrolidine N-H | Steric hindrance may limit access | Moderate (Donor) |

| Hydrogen Bonding | Pyrrolidine N lone pair | Steric hindrance may limit access | Moderate (Acceptor) |

| Van der Waals | 2,2-Dimethylcyclopentyl group | Large surface area enhances interaction | Strong |

| Hydrophobic | 2,2-Dimethylcyclopentyl group | Drives interaction in aqueous environments | Strong |

In a purely theoretical context of ligand design, this compound serves as a "scaffold" that can be elaborated upon. Molecular docking simulations into hypothetical protein binding sites would be guided by the following principles derived from its structure.

Exploiting Lipophilic Pockets: The large, lipophilic 2,2-dimethylcyclopentyl group is ideal for occupying deep, hydrophobic pockets within a protein active site. Its rigid, well-defined shape can provide high shape complementarity, a key factor in binding affinity. Docking algorithms would prioritize poses where this group is buried in non-polar regions, away from solvent.

Directional Hydrogen Bonding: The pyrrolidine ring acts as a directional hydrogen-bonding unit. Due to the fixed ring pucker induced by the C3 substituent, the N-H vector and the lone pair vector will have well-defined orientations. This allows for precise targeting of specific hydrogen bond donors or acceptors (e.g., backbone carbonyls or acidic/basic side chains) within a binding site.

Vector for Growth: The pyrrolidine nitrogen provides a clear vector for chemical modification. In silico design would explore the addition of further functional groups at this position to probe for additional interactions. For example, attaching a longer chain could reach an adjacent sub-pocket, or adding an aromatic group could introduce pi-stacking interactions.

A theoretical docking study would involve generating a library of low-energy conformers of the ligand and then placing them within a grid-defined binding site of a hypothetical protein. Scoring functions would evaluate the fitness of each pose based on a combination of steric (van der Waals), electrostatic, and hydrophobic terms. The 2,2-dimethylcyclopentyl group would be expected to contribute favorably to the van der Waals and hydrophobic components of the scoring function, while the pyrrolidine nitrogen would be key to satisfying polar interactions. The results would guide the rational design of more complex derivatives with potentially enhanced theoretical binding affinities. researchgate.net

Chemical Transformations and Derivatization of 3 2,2 Dimethylcyclopentyl Pyrrolidine

Ring Expansion and Contraction Reactions Involving the Pyrrolidine (B122466) System

There are no published findings on ring expansion or contraction reactions performed on the pyrrolidine ring of 3-(2,2-Dimethylcyclopentyl)pyrrolidine.

To maintain the core principles of accuracy and avoid the generation of speculative or fabricated information, the requested article cannot be provided.

Compound Names Table

Advanced Analytical Methodologies for Purity Profiling and Quantitative Analysis

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity and content determination. biomedres.us However, the saturated alkyl and pyrrolidine (B122466) rings in 3-(2,2-Dimethylcyclopentyl)pyrrolidine mean it does not absorb light in the typical UV range, rendering standard UV detectors ineffective. researchgate.net Analysis, therefore, necessitates the use of universal detection methods or pre- or post-column derivatization.

Universal detectors such as the Corona Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD) are well-suited for such compounds. researchgate.neteurekaselect.com These detectors are compatible with gradient elution and can detect any analyte that is less volatile than the mobile phase. researchgate.net

The primary goal of impurity profiling is to detect, identify, and quantify all potential process-related impurities and degradation products. biomedres.usmedwinpublishers.com A stability-indicating HPLC method must be able to separate the main compound from all known and unknown impurities.

Method development would focus on several key areas:

Column Selection: Due to the compound's basic and polar nature, conventional reversed-phase C18 columns may provide insufficient retention and poor peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode stationary phases (combining reversed-phase and ion-exchange characteristics) would be explored to improve retention and separation of the main peak from polar impurities. researchgate.net

Mobile Phase Optimization: A typical mobile phase for HILIC consists of a high percentage of an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. For mixed-mode or reversed-phase, mobile phases with modifiers like formic acid or ammonium (B1175870) formate (B1220265) would be used to improve peak shape and ionization efficiency for mass spectrometry detection.

Detector Selection: A CAD or ELSD would be the primary choice for detection. The response of these detectors is dependent on the analyte's concentration, making them suitable for quantitative purposes once properly calibrated.

Illustrative Example: HPLC Method Parameters for Impurity Profiling

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Mixed-Mode (RP/Cation-Exchange) | Provides multiple interaction modes for better retention and selectivity of the basic analyte and related impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and protonate the amine. |

| Mobile Phase B | Acetonitrile | Organic component for elution in reversed-phase or HILIC mode. |

| Gradient | 95% B to 40% B over 20 min | A broad gradient to ensure elution of both non-polar and polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |

| Detector | Charged Aerosol Detector (CAD) | Universal detection for the non-chromophoric analyte and its impurities. |

Once a suitable separation method is developed, it must be validated according to established guidelines to ensure it is fit for its intended purpose, such as quantifying the compound in a drug substance or formulated product. scientific.net Validation would assess parameters including:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve would be generated by analyzing a series of standards.

Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments in a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For heterocyclic aromatic amines, LOQs in the low ng/g range are often achievable. nih.gov

Hypothetical Data: Linearity for Quantitative HPLC-CAD Method

| Concentration (µg/mL) | Peak Area (Response Units) |

|---|---|

| 10 | 15,430 |

| 25 | 38,950 |

| 50 | 78,100 |

| 100 | 155,600 |

| 200 | 310,200 |

| Correlation Coefficient (r²) | 0.9998 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. biomedres.us Direct analysis of secondary amines like this compound by GC can be challenging due to their polarity, which can cause peak tailing and interaction with the GC column. researchgate.net

To overcome these issues, derivatization is an essential step. researchgate.net This process modifies the analyte to increase its volatility and thermal stability while improving its chromatographic properties. jfda-online.comgcms.cz For a secondary amine, common derivatization strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile amides. gcms.cz

Silylation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)fluoroacetamide (MSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net

The resulting derivatives are less polar and more volatile, making them highly suitable for GC-MS analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.

Illustrative Example: Potential Derivatization Reactions for GC-MS Analysis

| Reagent Type | Example Reagent | Derivative Formed | Key Advantage |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Highly volatile; excellent for detection with an electron-capture detector (ECD) if needed. |

| Silylation | BSTFA + 1% TMCS | N-trimethylsilyl amine | Forms stable and volatile products with minimal byproducts. jfda-online.com |

Gel Permeation Chromatography (GPC) for Oligomeric Purity

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size in solution. This technique is primarily used for the analysis of large molecules such as polymers and oligomers. For a small molecule like this compound, GPC is not applicable for assessing the purity of the final compound itself. However, it could be a relevant technique if the synthesis pathway involves polymeric reagents or if there is a potential for oligomeric side-products to form from synthetic intermediates. In such specific and conditional cases, GPC could be used to characterize the molecular weight distribution of these high-molecular-weight impurities.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. chemijournal.comnih.govsaspublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful tool for the analysis of this compound. It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. researchgate.net

Key advantages of LC-MS/MS include:

Direct Analysis: It allows for the direct analysis of the compound without the need for derivatization, as the mass spectrometer serves as the detector. researchgate.net

High Sensitivity and Selectivity: Using electrospray ionization (ESI) in positive mode, the pyrrolidine nitrogen can be readily protonated to form a molecular ion [M+H]⁺. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification even in complex matrices by monitoring a specific precursor-to-product ion transition. waters.comnih.govnih.gov

Structural Elucidation: MS/MS can fragment the molecular ion to provide structural information, which is crucial for identifying unknown impurities and degradation products. researchgate.net

Illustrative Example: Hypothetical LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 168.3 [M+H]⁺ |

| Product Ion (Q3) | m/z 70.1 |

| Collision Energy | 15 eV |

| Dwell Time | 100 ms |

Similarly, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed for the analysis of the derivatized compound to achieve even lower detection limits and enhanced selectivity compared to standard GC-MS, which is particularly useful for trace-level analysis in complex environmental or biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.